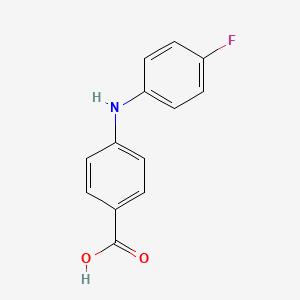

4-((4-Fluorophenyl)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Fluorophenyl)amino)benzoic acid is a chemical compound characterized by its molecular structure, which includes a fluorophenyl group attached to an amino group on a benzoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)amino)benzoic acid typically involves the following steps:

Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce a nitro group, forming 4-fluoronitrobenzene.

Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.

Coupling Reaction: 4-Fluoroaniline is then coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-((4-Fluorophenyl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of 4-((4-Fluorophenyl)amino)nitrobenzoic acid.

Reduction: Formation of 4-((4-Fluorophenyl)amino)benzyl alcohol.

Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 4-aminobenzoic acid exhibit significant antimicrobial properties. Specifically, compounds derived from PABA have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, Schiff bases synthesized from PABA have demonstrated minimum inhibitory concentrations (MIC) as low as 15.62 µM against MRSA, indicating their potential as antibacterial agents .

1.2 Anticancer Properties

Recent studies highlight the anticancer potential of PABA derivatives. For example, certain synthesized analogs have shown cytotoxicity against HepG2 cancer cells with IC50 values around 15 µM. This suggests that modifications to the PABA structure can enhance its efficacy as an anticancer agent .

| Compound | Activity Type | MIC/IC50 |

|---|---|---|

| Schiff Bases from PABA | Antibacterial | 15.62 µM |

| PABA Derivatives | Cytotoxicity | IC50 ≥ 15.0 µM |

Dermatological Applications

4-((4-Fluorophenyl)amino)benzoic acid is also recognized for its use in dermatology, particularly as a UV filter in sunscreens. PABA has been traditionally used for its UV-absorbing properties, protecting the skin from harmful UV radiation. The compound's ability to act as a photoprotective agent makes it valuable in cosmetic formulations .

Material Science

3.1 Corrosion Inhibition

Recent investigations have explored the use of amino benzoic acid derivatives as corrosion inhibitors for mild steel in acidic environments. The synthesized Schiff bases derived from PABA have shown promising results in reducing corrosion rates, suggesting their applicability in protective coatings and materials science .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy of PABA Derivatives

In a study published in PMC, researchers synthesized various Schiff bases from PABA and evaluated their antibacterial and antifungal activities. The results indicated that specific derivatives exhibited potent broad-spectrum antifungal properties with MIC values as low as 7.81 µM . This underscores the versatility of PABA derivatives in developing new antimicrobial agents.

Case Study: Anticancer Activity Assessment

A recent publication highlighted the synthesis of novel PABA analogs that were screened for anticancer activity against HepG2 cells. The findings revealed that certain compounds not only inhibited cell growth effectively but also demonstrated selectivity towards cancer cells over normal cells, indicating their potential for therapeutic development .

Mecanismo De Acción

The mechanism by which 4-((4-Fluorophenyl)amino)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

4-((4-Fluorophenyl)amino)benzoic acid is similar to other compounds containing fluorophenyl and benzoic acid groups. Some of these similar compounds include:

4-((3-Fluorophenyl)amino)benzoic acid

4-((2-Fluorophenyl)amino)benzoic acid

4-((4-Chlorophenyl)amino)benzoic acid

Uniqueness: What sets this compound apart from its analogs is the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Actividad Biológica

4-((4-Fluorophenyl)amino)benzoic acid, also known as 4-fluoroaniline derivative of para-aminobenzoic acid (PABA), is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group attached to an amino group, which is further connected to a benzoic acid moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of PABA exhibit notable antibacterial properties. For instance, modifications to the PABA structure have resulted in compounds with improved efficacy against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluorophenyl PABA | Staphylococcus aureus | 15.62 µM |

| 4-Fluorophenyl PABA | E. coli | 31.25 µM |

| 4-Fluorophenyl PABA | Pseudomonas aeruginosa | 62.5 µM |

These findings suggest that the incorporation of fluorine into the PABA structure enhances its antibacterial potency against resistant strains like Staphylococcus aureus .

Antifungal Activity

The antifungal activity of this compound has also been investigated. Studies indicate that this compound exhibits broad-spectrum antifungal properties:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluorophenyl PABA | Candida albicans | 7.81 µM |

| 4-Fluorophenyl PABA | Aspergillus niger | 15.62 µM |

These results highlight the potential of this compound as an antifungal agent, particularly in treating infections caused by opportunistic fungi .

Antiviral Activity

In addition to its antibacterial and antifungal properties, this compound has shown promising antiviral activity. It has been noted for its ability to inhibit viral replication in various models:

- Mechanism : The compound acts by interfering with viral entry and replication processes.

- Efficacy : Studies have indicated significant reductions in viral loads in infected cell cultures when treated with this compound.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has exhibited cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | ≥15.0 |

| MCF-7 (breast cancer) | ≥20.0 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the effectiveness of various PABA derivatives against methicillin-resistant Staphylococcus aureus. The results indicated that modifications at the para position significantly enhanced antibacterial activity compared to unmodified PABA .

- Antifungal Screening : Another investigation assessed the antifungal properties of several derivatives against Candida albicans. The study found that compounds with fluorinated phenyl groups exhibited lower MIC values than their non-fluorinated counterparts, indicating enhanced antifungal efficacy .

- Anticancer Research : A research project focused on the cytotoxic effects of this compound on HepG2 cells demonstrated that treatment led to a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

Propiedades

IUPAC Name |

4-(4-fluoroanilino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-3-7-12(8-4-10)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDKAOBXVZUMBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.